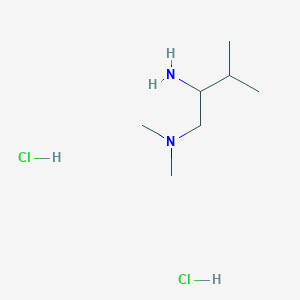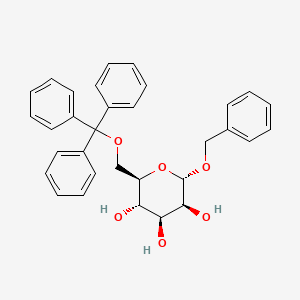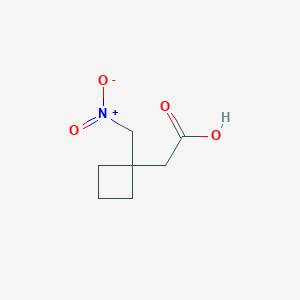![molecular formula C6H4N4O3 B3043260 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 82722-74-5](/img/structure/B3043260.png)
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
Overview
Description
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a nitro group at the 7th position
Mechanism of Action
Target of Action
The primary targets of the compound “7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one” are currently unknown. This compound belongs to the class of aromatic heterocycles known as imidazo[4,5-b]pyridines . These compounds have been attracting attention due to their unique chemical structure, versatility, optical behaviors, and biological properties .
Mode of Action
It is known that nitration of similar compounds initially occurs at specific positions of the phenyl ring
Biochemical Pathways
Given the compound’s structural similarity to other imidazo[4,5-b]pyridines, it may potentially influence several research areas, from materials science to the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the 7th position. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-amino-1H-imidazo[4,5-c]pyridin-4(5H)-one.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
7-Amino-1H-imidazo[4,5-c]pyridin-4(5H)-one: Similar structure but with an amino group instead of a nitro group.
1H-Imidazo[4,5-c]pyridin-4-amine: Lacks the nitro group and has different reactivity and applications.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic system with different substitution patterns and properties.
Uniqueness: 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique optical properties.
Properties
IUPAC Name |
7-nitro-3,5-dihydroimidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-5)3(1-7-6)10(12)13/h1-2H,(H,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBLMGMIIRGNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)
![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

